3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile
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Overview
Description
3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile is an organic compound with the molecular formula C10H7Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a cyclopropylmethoxy group at the 4th position, and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.
Reaction with Cyclopropylmethanol: The 3,5-dichlorobenzonitrile is reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 5th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and the cyclopropylmethoxy moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the cyclopropylmethoxy group, making it less complex.
4-Cyclopropylmethoxybenzonitrile: Lacks the chlorine atoms at the 3rd and 5th positions.
3,5-Dichloro-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
3,5-Dichloro-4-(cyclopropylmethoxy)benzonitrile is unique due to the combination of the dichloro substitution pattern and the cyclopropylmethoxy group. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dichloro-4-(cyclopropylmethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c12-9-3-8(5-14)4-10(13)11(9)15-6-7-1-2-7/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGXNXJYPQFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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